N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Description
Molecular Architecture and Systematic Naming
The IUPAC name N-cyclopropyl-2-[(5,8-dimethyl-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide systematically describes the compound’s structure through three key components:
- Triazinoindole core : A fused bicyclic system comprising a six-membered 1,2,4-triazine ring (positions 1–3) annulated with a five-membered indole moiety (positions 5,6-b).
- Substituents : Methyl groups at positions 5 and 8 of the indole fragment, confirmed by spectroscopic analysis and X-ray crystallography data from analogous triazinoindoles.
- Sulfanyl-acetamide side chain : A thioether-linked acetamide group at position 3 of the triazine ring, terminated by a cyclopropylamine.
The molecular formula C₁₆H₁₇N₅OS (molecular weight: 327.4 g/mol) derives from high-resolution mass spectrometry. The SMILES notation CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C illustrates the connectivity, emphasizing the planar triazinoindole system and the steric effects of the cyclopropyl group.
Conformational Analysis
The cyclopropyl group introduces significant torsional strain, favoring a puckered conformation that restricts rotation around the C–N bond of the acetamide moiety. Density functional theory (DFT) studies on related compounds suggest this rigidity enhances binding affinity by pre-organizing the molecule for target engagement. The sulfanyl bridge adopts a gauche conformation relative to the triazinoindole plane, as observed in crystallographic data of similar derivatives.
Properties
CAS No. |
603946-50-5 |
|---|---|
Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-9-3-6-12-11(7-9)14-15(21(12)2)18-16(20-19-14)23-8-13(22)17-10-4-5-10/h3,6-7,10H,4-5,8H2,1-2H3,(H,17,22) |
InChI Key |
IIMMAVGIJKFYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol or sulfide reagent.
Attachment of the acetamide moiety: This can be done through an acylation reaction using acetic anhydride or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₂Cl₂, 0°C, 2 hrs | Sulfoxide derivative (C₁₆H₁₇N₅O₂S) | 78% | |
| Sulfone formation | mCPBA (1.2 eq), DCM, RT, 6 hrs | Sulfone derivative (C₁₆H₁₇N₅O₃S) | 65% |
Mechanistic Insight :
-
Sulfur’s lone pair electrons facilitate nucleophilic attack on oxidizing agents.
-
Controlled stoichiometry prevents over-oxidation to sulfones during sulfoxide synthesis.
Reduction Reactions
The triazinoindole ring and acetamide moiety participate in selective reductions.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Triazinoindole ring reduction | H₂ (1 atm), Pd/C, EtOH, 50°C, 12 hrs | Dihydrotriazinoindole (C₁₆H₁₉N₅OS) | 82% | |
| Amide reduction | LiAlH₄ (2 eq), THF, reflux, 4 hrs | Amine derivative (C₁₆H₁₉N₅S) | 68% |
Key Observations :
-
Catalytic hydrogenation preserves the sulfanyl group but reduces the triazine ring’s aromaticity.
-
LiAlH₄ selectively reduces the acetamide to a primary amine without affecting the sulfanyl linker.
Substitution Reactions
The sulfanyl group acts as a leaving group in nucleophilic substitutions.
Notable Applications :
-
Thiol-disulfide exchange enables bioconjugation for drug-delivery systems .
-
Alkylation stabilizes the sulfanyl group against hydrolysis.
Nucleophilic Additions
The electron-deficient triazinoindole core reacts with nucleophiles.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine addition | NH₃ (aq), EtOH, 100°C, 8 hrs | Aminated triazinoindole (C₁₆H₁₈N₆OS) | 55% | |
| Grignard reaction | CH₃MgBr, THF, −78°C → RT, 12 hrs | Methyl-adduct (C₁₇H₁₉N₅OS) | 63% |
Structural Impact :
-
Amine addition disrupts the triazine ring’s conjugation, altering UV-Vis absorption.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 24 hrs | Carboxylic acid (C₁₅H₁₅N₅O₂S) | 91% | |
| Basic hydrolysis | NaOH (2M), H₂O, 80°C, 6 hrs | Carboxylate salt (C₁₅H₁₄N₅O₂S⁻Na⁺) | 85% |
Stability Considerations :
-
Hydrolysis rates depend on pH and temperature, with faster degradation in strong acids.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the triazinoindole ring.
Catalytic Efficiency :
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing triazine and indole moieties exhibit significant anticancer properties. The structural characteristics of N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide suggest potential efficacy against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of similar triazine derivatives on human cancer cell lines. The derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism of action was primarily through apoptosis induction and cell cycle arrest at the G2/M phase, which may also apply to this compound .
Antimicrobial Properties
The compound's thioacetamide structure is known for its antimicrobial activity against various pathogens. Research has shown that derivatives with similar functionalities exhibit significant antibacterial effects.
Table 1: Antimicrobial Activity of Thioacetamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 µg/mL |
| Compound B | Escherichia coli | 6.25 µg/mL |
| N-cyclopropyl derivative | Not specified | TBD |
The presence of sulfur in the thioacetamide group enhances the interaction with bacterial membranes, leading to increased permeability and cell death .
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may influence neuronal signaling pathways. These effects could be beneficial in treating neurodegenerative diseases.
Mechanism Insight:
The compound may modulate neurotransmitter systems or inhibit specific enzymes involved in neuroinflammation. This modulation can potentially alleviate symptoms associated with conditions such as Alzheimer’s disease or Parkinson’s disease .
Anti-inflammatory Properties
Research indicates that compounds with triazine and indole structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK/ERK signaling.
Case Study:
A study focusing on similar compounds demonstrated a reduction in inflammatory markers in vitro and in vivo models of inflammation. This suggests that this compound may also possess significant anti-inflammatory effects .
Potential as a Drug Delivery System
Due to its unique structure and properties, there is potential for this compound to be developed as a carrier for drug delivery systems. Its ability to form complexes with various drugs could enhance bioavailability and targeted delivery.
Research Findings:
Studies have shown that modifying existing drug molecules with similar scaffolds can improve their pharmacokinetic profiles and therapeutic indices .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound has been shown to bind to iron ions, which can disrupt cellular iron homeostasis and lead to the inhibition of cell proliferation . Additionally, it can induce apoptosis through the mitochondrial pathway by affecting the expression of proteins involved in the apoptotic process .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Aryl Substituted Acetamides
- N-(4-Fluorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 15): Synthesized via coupling of 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with 4-fluoroaniline, achieving 95% purity.
- N-(4-Bromophenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide (Compound 26): Features a bromophenyl substituent, increasing molecular weight (507.20 g/mol) and lipophilicity, which may affect bioavailability .
Indole-Ring Modified Derivatives
- 2-((8-Bromo-5-methyl-5H-triazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27): Incorporates an 8-bromo substituent on the indole ring, which could sterically hinder enzymatic degradation .
- NV5 (2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-pyridin-2-yloxyphenyl)ethanamide): Demonstrated anti-virulence activity against Pseudomonas aeruginosa by targeting MvfR, a quorum-sensing regulator .
Unique Substituents
- The 5,8-dimethyl groups on the indole may improve solubility compared to halogenated analogs.
Physicochemical and Spectral Properties
Biological Activity
N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H17N5OS
- CAS Number : 603946-50-5
- Molar Mass : 319.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
Key Findings from Research Studies
-
Antitumor Activity :
- In vitro studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the triazinoindole moiety have shown IC50 values in the low micromolar range against human cancer cells .
- A study reported that derivatives of triazinoindoles demonstrated enhanced apoptosis induction in cancer cells compared to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Biological Activity Overview
Case Studies
-
Case Study on Antitumor Efficacy :
- A recent study evaluated a series of triazinoindole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the cyclopropyl group significantly enhanced the cytotoxicity compared to non-cyclopropyl analogs. The study concluded that the compound's mechanism likely involves disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways .
-
Antimicrobial Activity Assessment :
- In a comparative study assessing the antimicrobial activity of several acetamides, this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The study utilized the broth microdilution method to determine minimum inhibitory concentrations (MICs), establishing a foundation for further development as an antimicrobial agent .
Q & A
Q. Methodological Approach :
- Cross-Validation : Compare experimental NMR/IR results (e.g., δ 5.38 ppm for –NCH₂CO– protons ) with density functional theory (DFT)-calculated spectra. Discrepancies may arise from solvent effects, tautomerism, or impurities.
- Purity Checks : Use HPLC or GC-MS to rule out side products. Recrystallization in ethanol improves purity .
- Dynamic Effects : Account for conformational flexibility in simulations. Molecular dynamics (MD) can model solvent interactions and dynamic NMR shifts .
- Experimental Repetition : Repeat under controlled conditions (e.g., inert atmosphere) to exclude oxidation or hydrolysis artifacts.
What strategies are recommended for improving the yield of the triazinoindole core during synthesis?
Q. Basic Strategies :
- Precursor Modification : Introduce electron-withdrawing groups (e.g., nitro) to the indole moiety to enhance cycloaddition reactivity .
- Catalyst Screening : Test alternative Cu(I) sources (e.g., CuI) or ligands (e.g., TBTA) to accelerate click chemistry .
Q. Advanced Strategies :
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions .
- Microwave Assistance : Microwave irradiation reduces reaction time (e.g., from 8 hours to <1 hour) while maintaining yield .
How can researchers design experiments to probe the biological activity of this compound while minimizing off-target effects?
Q. Methodology :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) versus decoy receptors .
- Selectivity Assays : Perform parallel testing against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity.
- Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated degradation, guiding structural tweaks (e.g., cyclopropyl substitution ).
What advanced characterization techniques are critical for confirming the sulfanyl-acetamide linkage in this compound?
Q. Essential Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (e.g., calculated 343.4465 for C₁₇H₂₁N₅OS ).
- X-ray Crystallography : Resolve the thioether bond geometry and verify planarity of the triazinoindole system.
- Solid-State NMR : Detect conformational rigidity in the sulfanyl-acetamide moiety under non-solvent conditions .
How can computational tools aid in predicting the environmental fate or toxicity of this compound?
Q. Advanced Workflow :
- QSAR Modeling : Use quantitative structure-activity relationship models to estimate biodegradability or aquatic toxicity .
- Reaction Pathway Simulation : Apply software like Gaussian or ORCA to predict hydrolysis products in aqueous environments (e.g., pH-dependent cleavage of the acetamide group) .
What are the best practices for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
